molecular formula C14H11NO2 B4218299 2-Naphtho[2,1-b]furanylacetamide

2-Naphtho[2,1-b]furanylacetamide

Cat. No.: B4218299
M. Wt: 225.24 g/mol
InChI Key: ZKYNFIWEOSWBMN-UHFFFAOYSA-N
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Description

2-Naphtho[2,1-b]furanylacetamide is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a synthetic intermediate. Its core structure incorporates the naphthofuran scaffold, which is a privileged structure in drug discovery due to its potential for diverse biological activity. Research into analogous naphtho[2,1-b]furan derivatives has demonstrated that this structural class is a valuable template for developing new pharmacologically active agents. For instance, synthetic compounds built upon the naphtho[2,1-b]furan framework have been evaluated and shown promise in various biological assays, including antimicrobial, anti-inflammatory, analgesic, anthelmintic, and antipyretic activities . As a research chemical, this compound provides scientists with a key building block for the design and synthesis of novel molecules, such as pyrazoline and other heterocyclic compounds, for use in high-throughput screening and structure-activity relationship (SAR) studies . The compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYNFIWEOSWBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Naphtho 2,1 B Furanylacetamide and Its Structural Analogs

Strategies for Constructing the Naphtho[2,1-b]furan (B1199300) Core

The formation of the fused naphthofuran ring system is a critical step in the synthesis of 2-Naphtho[2,1-b]furanylacetamide and its analogs. Several innovative approaches have been developed to construct this key structural motif.

Palladium-Catalyzed ortho-Vinylation of β-Naphthols and Analogous Approaches

Palladium catalysis has emerged as a powerful tool for the regioselective formation of carbon-carbon bonds. One notable application is the ortho-vinylation of β-naphthols. dntb.gov.uarsc.org This method utilizes a palladium catalyst to couple β-naphthols with vinylating agents, leading to the formation of a vinyl-substituted naphthol intermediate. This intermediate can then undergo an intramolecular cyclization to yield the desired naphtho[2,1-b]furan core. dntb.gov.uarsc.org

A specific example involves the highly regio- and stereoselective palladium-catalyzed ortho-vinylation of β-naphthols with α-trifluoromethyl allyl carbonates. dntb.gov.uarsc.org This reaction proceeds via a CF3–π-allyl Pd-complex, resulting in the formation of (Z)-CF3-vinylnaphthols. These intermediates can then be converted to CF3-substituted naphtho[2,1-b]furans through an oxidative radical cyclization in a one-pot synthesis. dntb.gov.uarsc.org

The versatility of palladium catalysis extends to other related transformations. For instance, palladium-catalyzed annulation of β-iodovinyl sulfones with 1-bromo-2-naphthol (B146047) provides a route to 2,3-disubstituted naphthofurans. researchgate.net This process involves an oxa-Michael addition-elimination followed by an intramolecular Heck reaction. researchgate.net

Cyclization Reactions Involving Naphthalene (B1677914) and Furan (B31954) Precursors

The construction of the naphtho[2,1-b]furan skeleton can also be achieved through the cyclization of appropriately substituted naphthalene and furan precursors. These methods often involve the formation of a key ether linkage followed by an intramolecular ring-closing reaction.

One common strategy begins with 2-hydroxy-1-naphthaldehyde (B42665). medcraveonline.comnih.govmdpi.com Reaction of this starting material with chloroacetone (B47974) in the presence of a base like potassium carbonate yields 2-acetylnaphtho[2,1-b]furan. medcraveonline.commdpi.com Similarly, reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate (B1199739) furnishes ethyl naphtho[2,1-b]furan-2-carboxylate. nih.gov

Another approach involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the regioselective synthesis of a variety of substituted naphthalenes and 2-naphthols, which can serve as precursors to naphthofurans. nih.gov The reaction proceeds under mild conditions using reagents like iodine, bromine, or N-bromosuccinimide. nih.gov

Furthermore, the treatment of 1- or 2-naphthol (B1666908) with alkenyl or propargyl halides produces the corresponding naphthyl ethers. researchgate.net Subsequent heating of these ethers in a high-boiling solvent like N,N-diethylaniline can induce cyclization to form the naphthofuran ring system. researchgate.net

Multicomponent Condensation Reactions for Naphthofuran Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like naphthofurans. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants.

One example of an MCR for naphthofuran synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinones with other reagents. mdpi.com While this specific example leads to naphtho[2,3-b]furan-4,9-diones, the principle of multicomponent strategies is applicable to the synthesis of various isomeric naphthofuran systems.

Alternative Synthetic Routes to the Naphthofuran System

Beyond the aforementioned methods, other innovative strategies have been developed for the synthesis of the naphtho[2,1-b]furan core. One such method involves a visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones and alkynes. mdpi.comnih.gov This reaction proceeds under mild, environmentally friendly conditions without the need for metals, ligands, or other catalysts, offering a green and efficient route to naphtho[2,3-b]furan-4,9-diones. mdpi.comnih.gov

Introduction and Modification of the Acetamide (B32628) Moiety at Position 2

Once the naphtho[2,1-b]furan core is established, the next crucial step is the introduction and potential modification of the acetamide group at the 2-position. This is typically achieved by first installing a functional group at the 2-position that can be readily converted to the desired acetamide.

A common precursor is the ethyl naphtho[2,1-b]furan-2-carboxylate. nih.govresearchgate.net This ester can be converted to the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.netijpcbs.com The resulting naphtho[2,1-b]furan-2-carbohydrazide (B1303883) is a versatile intermediate. For instance, it can undergo a Curtius rearrangement upon diazotization and reaction with ethanol (B145695) to furnish ethyl naphtho[2,1-b]furan-2-carbamate. researchgate.net

Alternatively, the carbohydrazide can be reacted with various aldehydes to form Schiff bases, which can then be cyclized to form other heterocyclic systems or undergo further transformations. ijpcbs.com In a reaction relevant to the acetamide moiety, intramolecular cyclization of a thiadiazolyl derivative with acetic anhydride (B1165640) can lead to a 1,3,4-thiadiazol-2-yl acetamide derivative. researchgate.net

Another approach involves the synthesis of N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide. researchgate.net This compound, which already contains an acetamide group at a different position, can be further modified at the 2-position carbohydrazide. researchgate.net

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize yields and minimize side products. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of naphtho[2,3-b]furan-4,9-diones via a visible-light-mediated cycloaddition, various solvents such as dichloromethane, acetone (B3395972), tetrahydrofuran, toluene, and acetonitrile (B52724) were screened. nih.gov Acetonitrile was found to give the best yield of 75% after 6 hours of irradiation with blue LEDs. nih.gov

In the synthesis of 2-acetylnaphtho[2,1-b]furan, the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone is typically carried out in refluxing acetone with potassium carbonate as the base for 8 hours. medcraveonline.commdpi.com Similarly, the synthesis of ethyl naphtho-[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate is refluxed in N,N-dimethylformamide with potassium carbonate for 24 hours. nih.gov

The conversion of ethyl naphtho-[2,1-b]furan-2-carboxylate to the carbohydrazide is achieved by refluxing with hydrazine hydrate in ethanol for 2 hours. nih.gov The subsequent reaction of this carbohydrazide with chalcones to form pyrazole (B372694) derivatives is carried out in refluxing dioxane with acetic acid as a catalyst for 24 hours. nih.gov

These examples highlight the importance of systematically varying reaction parameters to identify the optimal conditions for each synthetic step, ultimately leading to an efficient and high-yielding synthesis of the target compound, this compound.

Advanced Spectroscopic and Structural Characterization of 2 Naphtho 2,1 B Furanylacetamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By providing a highly accurate mass-to-charge ratio (m/z) measurement, often to four or more decimal places, HRMS allows for the calculation of a unique elemental composition.

For 2-Naphtho[2,1-b]furanylacetamide, the expected molecular formula is C₁₄H₁₁NO₂. The calculated exact mass for this formula would be compared against the experimentally observed mass. A close correlation between the calculated and observed values, typically within a few parts per million (ppm), would serve as strong evidence for the proposed molecular formula. For instance, the related compound, 2-naphtho[2,1-b]furanyl-N-phenylacetamide (C₂₀H₁₅NO₂), has a computed exact mass of 301.110278721 Da. nih.gov A similar level of precision would be expected for the target compound.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₁₄H₁₁NO₂
Calculated Exact Mass 225.07898 Da
Observed m/z To be determined experimentally
Mass Accuracy < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound would reveal the number of different types of protons, their chemical environments (indicated by chemical shifts, δ), their neighboring protons (indicated by splitting patterns or multiplicity), and the relative number of protons of each type (indicated by integration). The aromatic protons on the naphthyl and furan (B31954) rings would appear in the downfield region (typically δ 7.0-9.0 ppm), while the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the acetamide (B32628) group would be found in the upfield region.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic). For comparison, the ¹³C NMR spectrum of the parent 2-naphthol (B1666908) shows signals in the aromatic region corresponding to its carbon framework. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and would need to be confirmed by experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~169
Naphthyl & Furanyl CH7.0 - 9.0110 - 150
Acetamide CH₂~4.0~45
NH~8.5 (broad)-

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. srce.hr

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to, aiding in the assignment of carbon signals. srce.hr

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of the molecule, such as the acetamide group to the naphthofuran core. srce.hr

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, helping to determine the molecule's conformation. srce.hr

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

For this compound, key characteristic peaks would be expected. The IR spectrum of the related 2-naphthol shows characteristic bands for O-H and aromatic C-H and C-C vibrations. researchgate.net For the target molecule, the presence of the acetamide group would introduce strong, characteristic absorptions.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Intensity
N-H Stretch 3300 - 3500 (medium)Weak
Aromatic C-H Stretch 3000 - 3100 (medium)Strong
Aliphatic C-H Stretch 2850 - 2960 (medium)Medium
C=O Stretch (Amide I) 1630 - 1680 (strong)Medium
N-H Bend (Amide II) 1550 - 1640 (medium)Weak
Aromatic C=C Stretch 1400 - 1600 (medium)Strong
C-O-C Stretch (Furan) 1000 - 1300 (strong)Medium

X-ray Crystallography for Solid-State Molecular Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystallographic data for this compound is currently in the public domain, a study on bent naphthodithiophenes highlights the utility of this method for confirming molecular geometry. nih.gov

Table 4: Expected X-ray Crystallography Data for this compound

ParameterExpected Information
Crystal System To be determined experimentally
Space Group To be determined experimentally
Unit Cell Dimensions To be determined experimentally
Key Bond Lengths (Å) e.g., C=O, C-N, C-O
**Key Bond Angles (°) **e.g., Amide bond angles
Torsion Angles (°) Describing the planarity of the ring system
Intermolecular Interactions e.g., Hydrogen bonding

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the chromophores present. The naphthofuran core of this compound is expected to be the primary chromophore. The UV-Vis spectrum of 2-naphthol in n-hexane shows absorption maxima related to its electronic transitions. researchgate.net The acetamide substituent may cause a slight shift in the absorption maxima (a solvatochromic shift) compared to the unsubstituted naphthofuran.

Table 5: Predicted UV-Vis Absorption Data for this compound (Note: These are predicted values and would need to be confirmed by experimental data.)

ParameterPredicted Value
λmax (nm) ~250-350 nm
Molar Absorptivity (ε) To be determined experimentally
Solvent e.g., Ethanol (B145695), Acetonitrile (B52724)
Observed Transitions π → π* transitions of the aromatic system

Computational and Theoretical Investigations of 2 Naphtho 2,1 B Furanylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound such as 2-Naphtho[2,1-b]furanylacetamide, a DFT analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Reactivity Descriptor Formula Interpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Global Softness (S) 1/(2η)Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω) χ2/(2η)Measures the propensity of a species to accept electrons.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It illustrates the charge distribution across the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the furan (B31954) ring and the carbonyl oxygen of the acetamide (B32628) group. These regions are susceptible to electrophilic attack and are likely sites for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the acetamide group, making it a potential hydrogen bond donor site.

Neutral Regions (Green): Predominantly over the aromatic naphthalene (B1677914) rings.

This analysis is crucial for predicting non-covalent interactions, such as how the molecule might bind to a biological target like a protein receptor. Studies on related heterocyclic systems often use MEP to understand intermolecular interactions that are key to their biological activity.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological function of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. The key flexible bond is the C-N bond connecting the acetamide group to the naphthofuran ring system. Rotation around this bond would lead to different conformers with varying energies. Computational methods can map this potential energy surface to identify the lowest-energy (most stable) conformation.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, flexibility, and how it interacts with its environment. This can provide insights into how the molecule might adapt its shape to fit into a binding pocket of a protein, a critical aspect of drug design and molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework and Applicability)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, and electronic features) determine its activity.

The development of a QSAR model for a class of compounds like naphthofuran derivatives would involve several steps:

Data Collection: A dataset of related compounds with measured biological activity is required.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the activity.

Validation: The model's predictive power is rigorously tested.

While a specific QSAR model for this compound is not available, research on other complex heterocyclic compounds, including certain naphthoquinone derivatives, has successfully used QSAR to provide guidelines for developing novel and potent agents. nih.gov Such models have been used to predict the activity of new compounds, helping to prioritize which derivatives to synthesize and test in the lab. researchgate.netnih.gov

In Silico Mechanistic Predictions for Molecular Interactions

In silico methods are instrumental in predicting how a molecule like this compound might interact with a biological target, a process known as molecular docking. This technique computationally places the molecule (the "ligand") into the binding site of a target protein and calculates a "docking score" that estimates the binding affinity.

For this compound, a molecular docking study would involve:

Identifying a potential protein target.

Using the molecule's low-energy conformation as a starting point.

Simulating its placement in the protein's active site.

Analyzing the resulting interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the molecule and the protein's amino acid residues.

Research on other naphthofuran derivatives has utilized this approach to understand their mechanism of action. nih.gov For example, studies have shown how the naphthofuran moiety can fit into hydrophobic grooves of proteins, while specific functional groups form key hydrogen bonds, anchoring the molecule in place. nih.gov These predictions provide a rational basis for designing more potent and selective molecules.

Chemical Reactivity and Derivatization Studies of 2 Naphtho 2,1 B Furanylacetamide

Chemical Transformations of the Acetamide (B32628) Group

The acetamide group (-NHCOCH₃) attached to the naphthofuran scaffold is a key site for chemical modification, allowing for the introduction of various functional groups through established synthetic protocols.

Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding primary amine, 2-aminonaphtho[2,1-b]furan. This reaction is a fundamental transformation that provides a versatile intermediate for further derivatization. For instance, the resulting amine can be utilized in the synthesis of fused heterocyclic systems, such as pyrimidines. beilstein-journals.org

Reduction: The reduction of the acetamide group offers a pathway to secondary amines. While specific literature on the reduction of 2-Naphtho[2,1-b]furanylacetamide is not prevalent, it is anticipated that powerful reducing agents like lithium aluminum hydride (LiAlH₄) would effectively reduce the amide to an ethylamine (B1201723) derivative, N-ethyl-2-aminonaphtho[2,1-b]furan. This reaction would proceed via the typical mechanism for amide reduction.

N-Alkylation and N-Acylation: The nitrogen atom of the acetamide group can be further functionalized through alkylation or acylation reactions, although these transformations are less common once the acetyl group is in place. More typically, the primary amine obtained from hydrolysis is the substrate for such modifications, allowing for the introduction of a wide range of substituents.

Functionalization and Derivatization of the Naphthofuran Ring System

The naphthofuran ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The position of these substitutions is directed by the existing acetamido group and the inherent reactivity of the fused ring system. The furan (B31954) ring is generally more reactive towards electrophiles than the naphthalene (B1677914) ring. chemicalbook.com

Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation are expected to occur on the naphthofuran ring. The presence of the acetamido group, an activating group, is likely to direct incoming electrophiles to specific positions on the ring. For instance, nitration of a related compound, ethyl 1-acetamido-naphtho[2,1-b]furan-2-carboxylate, has been shown to occur at the 5-position of the naphthalene ring. researchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a plausible method for the functionalization of the naphthofuran nucleus. This reaction typically occurs at electron-rich positions and would provide a valuable aldehyde intermediate for further synthetic transformations.

Mannich Reaction: The Mannich reaction, involving the aminoalkylation of an active hydrogen-containing compound, could potentially be applied to the naphthofuran ring, leading to the introduction of aminomethyl groups.

Exploration of Heterocyclic Ring Expansion or Contraction Reactions

The furan ring within the naphthofuran system can theoretically undergo ring expansion or contraction reactions, leading to different heterocyclic scaffolds.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with potent dienophiles. This [4+2] cycloaddition would result in the formation of a bridged-ring system, which upon subsequent rearrangement or ring-opening could lead to substituted naphthalene derivatives. researchgate.netyoutube.commdpi.comnih.gov The aromaticity of the furan ring, however, makes it less reactive than non-aromatic dienes, often requiring harsh reaction conditions. nih.gov

Ring Opening: Under certain conditions, such as palladium catalysis, the furan ring can undergo ring-opening reactions. mdpi.com This would fundamentally alter the heterocyclic core and provide access to novel acyclic or different cyclic structures.

Synthesis and Characterization of Novel Analogues for Scaffold Exploration

A significant area of research has been the use of this compound and its derivatives as building blocks for the synthesis of more complex, fused heterocyclic systems.

Synthesis of Fused Pyrimidines: The primary amine, 2-aminonaphtho[2,1-b]furan, obtained from the hydrolysis of the corresponding acetamide, is a key precursor for the synthesis of naphtho[2,1-b]furo[2,3-d]pyrimidines. beilstein-journals.org These fused pyrimidine (B1678525) derivatives are of interest due to the biological significance of the pyrimidine core. beilstein-journals.org

Synthesis of other Fused Heterocycles: The derivatized naphthofuran scaffold has been utilized to synthesize a variety of other fused heterocyclic systems. For example, derivatives of 2-aminonaphtho[2,1-b]furan have been used to prepare novel pyrido[2,3-d]pyrimidine (B1209978) analogs. nih.gov Furthermore, various functionalized naphtho[2,1-b]furans serve as starting materials for a range of annulated heterocycles. researchgate.net

The following table summarizes some of the key reactive sites and potential transformations of this compound and its close derivatives, along with the expected or observed products.

Starting Material Reaction Type Reagents/Conditions Product Reference
This compoundHydrolysisAcid or Base2-Aminonaphtho[2,1-b]furan beilstein-journals.org
This compoundReductionLiAlH₄N-Ethyl-2-aminonaphtho[2,1-b]furanInferred
Ethyl 1-acetamido-naphtho[2,1-b]furan-2-carboxylateNitrationConc. HNO₃, Conc. H₂SO₄Ethyl 1-acetamido-5-nitronaphtho[2,1-b]furan-2-carboxylate researchgate.net
Furan RingDiels-AlderDienophileBridged-ring adduct researchgate.netyoutube.commdpi.comnih.gov
2-Aminonaphtho[2,1-b]furanCyclizationVariousNaphtho[2,1-b]furo[2,3-d]pyrimidines beilstein-journals.org

Mechanistic Investigations of in Vitro Biological Interactions of 2 Naphtho 2,1 B Furanylacetamide and Its Derivatives

Interaction with Defined Molecular Targets (In Vitro)

The initial exploration of a compound's therapeutic potential often begins with assessing its interaction with specific molecular targets in a controlled laboratory setting. For 2-Naphtho[2,1-b]furanylacetamide and its derivatives, these in vitro studies have unveiled a range of binding affinities and inhibitory activities against key biological molecules.

Receptor Binding Assays (e.g., Beta-Adrenergic Receptor Interactions for Naphthofuran Derivatives)

Derivatives of the naphtho[2,1-b]furan (B1199300) scaffold have been investigated for their potential to interact with beta-adrenergic receptors. Certain derivatives have demonstrated potential as beta-adrenolytic agents, suggesting a blocking activity at these receptors. nih.gov In contrast, isomeric compounds such as 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol and 1-(naphtho[2,3-b]furan-2-yl)-2-(isopropylamino)ethanol exhibit low beta-adrenergic blocking activity. nih.gov This highlights the critical role of the specific furan (B31954) ring fusion to the naphthalene (B1677914) core for receptor interaction. The inclusion of the --OCH2-- group within a larger aromatic system than that found in the benzofuran (B130515) derivative bufuralol (B1668043) resulted in a loss of biological activity, indicating precise structural requirements for effective receptor binding. nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterase and α-Glucosidase Inhibition for Amidoalkyl Naphthol Derivatives)

A significant area of research for naphthol derivatives has been their ability to inhibit enzymes implicated in neurodegenerative diseases and metabolic disorders.

Cholinesterase Inhibition: Amidoalkyl naphthols, which are structurally related to the title compound, have emerged as potent inhibitors of cholinesterases. mdpi.com In vitro assays have shown that certain amidoalkyl naphthol derivatives exhibit better inhibition of cholinesterase than the reference drug galantamine. mdpi.com Specifically, 1-naphthol (B170400) derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), with inhibition constants (Kᵢ) as low as 0.096 ± 0.01 µM. nih.gov Another naphthalene derivative, compound 3a, showed an IC₅₀ value of 12.53 µM against AChE. nih.gov

α-Glucosidase Inhibition: The same classes of compounds have also been evaluated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. One amidoalkyl naphthol derivative was found to be the most potent in an α-glucosidase assay, showing a greater inhibitory effect than the standards quercetin (B1663063) and acarbose. mdpi.com Another derivative, NDHA, also proved to be a potent α-glucosidase inhibitor. mdpi.com In contrast, the naphthalene derivative 3a showed only a slight inhibition of 28.68% against α-glucosidase at a concentration of 0.5 mM. nih.gov

The following table summarizes the enzyme inhibition data for selected derivatives:

Compound ClassEnzymeActivityReference
Amidoalkyl Naphthol Derivative (23)CholinesteraseMore potent than galantamine mdpi.com
Amidoalkyl Naphthol Derivative (24)CholinesteraseMore potent than galantamine mdpi.com
Amidoalkyl Naphthol Derivative (24)α-GlucosidaseMore potent than quercetin and acarbose mdpi.com
NDHA (Amidoalkyl Naphthol Derivative)Acetylcholinesterase & α-GlucosidasePotent inhibitor mdpi.com
1-Naphthol DerivativesAcetylcholinesterase (AChE)Kᵢ values ranging from 0.096 ± 0.01 to 0.177 ± 0.02 µM nih.gov
Naphthalene Derivative (3a)Acetylcholinesterase (AChE)IC₅₀ = 12.53 µM nih.gov
Naphthalene Derivative (3a)α-Glucosidase28.68% inhibition at 0.5 mM nih.gov

General Enzyme Interaction Profiling (In Vitro)

Beyond cholinesterases and glucosidases, naphthofuran and naphthol derivatives have been profiled against other enzymes.

Sirtuin 1 (SIRT1) Activation: In an in vitro assay, novel SIRT1 activators containing a naphthofuran moiety were designed and synthesized. frontiersin.org These compounds were evaluated using a SIRT1 fluorometric drug discovery kit. frontiersin.org

Carbonic Anhydrase Inhibition: A series of 1-naphthol derivatives were tested for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These compounds were found to be effective inhibitors, with Kᵢ values ranging from 0.034 ± 0.54 to 0.724 ± 0.18 µM for hCA I and 0.172 ± 0.02 to 0.562 ± 0.21 µM for hCA II. nih.gov

Other Enzymes: A naphthalene derivative (3a) was also screened against Butyrylcholinesterase (BChE) and Lipoxygenase (LOX), showing an IC₅₀ of 352.42 µM against BChE and a 45.26% inhibition of LOX at 0.5 mM. nih.gov

Cellular Level Studies (In Vitro)

To understand the biological effects of these compounds within a more complex biological system, researchers have turned to in vitro cellular models. These studies provide insights into activities such as antimicrobial and antiviral potential.

Antimicrobial Activity Evaluation in Bacterial and Fungal Cell Cultures (In Vitro)

The naphtho[2,1-b]furan scaffold is a core structure in many compounds tested for antimicrobial properties.

Antibacterial Activity: Derivatives of naphtho[2,1-b]furan have demonstrated significant antibacterial activity. researchgate.netbohrium.com In one study, synthesized derivatives showed excellent results against both Gram-positive bacteria like Streptococci and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas. researchgate.netbohrium.com Amidoalkyl naphthols have also been reported to possess antibacterial properties, with some compounds being more potent against Staphylococcus aureus than the reference antibiotic, gentamicin. mdpi.com Another study evaluated 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles for their antibacterial action. nih.gov

Antifungal Activity: The antifungal potential of these derivatives has also been explored. Amidoalkyl naphthols are known to have antifungal qualities. mdpi.com A series of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles were tested against the fungi Aspergillus niger and Curvularia lunata. nih.gov

The table below presents the results of an in vitro antimicrobial screening of certain naphtho[2,1-b]furan derivatives. nih.gov

OrganismTypeTest Compound ClassReference StandardReference
Pseudomonas aeruginosaBacterium (Gram-negative)1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazolesChloramphenicol nih.gov
Staphylococcus aureusBacterium (Gram-positive)1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazolesChloramphenicol nih.gov
Aspergillus nigerFungus1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazolesFluconazole nih.gov
Curvularia lunataFungus1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazolesFluconazole nih.gov

Antiviral Activity Assessment in Viral Cell Models (In Vitro)

The antiviral properties of naphtho[2,1-b]furan derivatives have been a subject of investigation. Research has been conducted on the antiviral activity of derivatives of naphto[2,1-b]furan-1(2H)-one against both DNA and RNA viruses. nih.gov Furthermore, the broader class of amidoalkyl naphthols, which share structural similarities, have been noted for their antiviral properties. mdpi.com

Cytotoxic Activity in Specific Cancer Cell Lines (e.g., L1210, MDA-MB 231, PC3) (In Vitro)

The in vitro cytotoxic activity of naphthofuran derivatives has been evaluated against various cancer cell lines, demonstrating a range of potencies and selective activities. While specific data for this compound is not extensively available, studies on closely related naphtho[1,2-b]furan (B1202928) derivatives provide valuable insights into the potential of this class of compounds.

In another study, derivatives of naphtho[2,3-b]furan-4,9-dione (B1206112) were assessed for their cytotoxicity against KB human oral cancer cells. nih.gov While the parent naphtho[2,3-b]furan-4,9-dione and many of its 2-substituted derivatives showed cytotoxic activity, 2-acetyl-4,9-dimethoxynaphtho[2,3-b]furan demonstrated only low activity. nih.gov This suggests that the nature of the substituent at the 2-position of the naphthofuran ring system plays a crucial role in modulating the cytotoxic response. For instance, 2-formylnaphtho[2,3-b]furan-4,9-dione was found to be particularly potent, with an ED50 of 0.09 microg/ml. nih.gov

Furthermore, research on naphtho[1,2-b]furan-4,5-dione (B1211137) (NFD) has shown its ability to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov These findings underscore the potential of the naphthofuran scaffold as a source of new anticancer agents, with the specific substitution pattern influencing the activity against different cancer cell lines.

Table 1: Cytotoxic Activity of Selected Naphthofuran Derivatives

Compound/DerivativeCell LineActivityReference
Naphtho[1,2-b]furan derivatives (furoquinones)L1210, MDA-MB 231, PC3Interesting IC50 values nih.gov
2-Acetyl-4,9-dimethoxynaphtho[2,3-b]furanKBLow activity nih.gov
2-Formylnaphtho[2,3-b]furan-4,9-dioneKBPotent activity (ED50=0.09 µg/ml) nih.gov
Naphtho[1,2-b]furan-4,5-dione (NFD)MDA-MB-231Induces apoptosis nih.gov

Antioxidant Properties Evaluation (In Vitro)

The antioxidant potential of naphtho[2,1-b]furan derivatives has also been a subject of investigation, given the role of oxidative stress in various pathological conditions, including cancer.

A study focused on the antioxidant activity of synthesized naphtho[2,1-b]furan derivatives, including 3-nitro-2-acetylnaphtho[2,1-b]furan, evaluated their efficacy using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the reducing power method. scispace.com The results demonstrated that these derivatives possess significant antioxidant effects. scispace.com For instance, certain derivatives exhibited high percentages of inhibition in both the reducing power and DPPH assays at concentrations of 125-150 µg/ml, suggesting their potential as potent antioxidant agents. scispace.com The study highlights that the antioxidant capacity of these compounds could be beneficial in mitigating cellular damage caused by free radicals. scispace.com

Elucidation of Mechanistic Pathways of Observed Biological Effects (e.g., Cellular Signaling, Molecular Docking)

Understanding the molecular mechanisms underlying the biological activities of naphthofuran derivatives is crucial for their development as therapeutic agents. Research in this area has begun to shed light on the specific cellular signaling pathways and molecular targets modulated by these compounds.

Studies on naphtho[1,2-b]furan-4,5-dione (NFD), a structurally related isomer, have provided significant insights into its anticancer mechanisms in MDA-MB-231 breast cancer cells. It has been shown that NFD can block cell migration and invasion by suppressing Src-mediated signaling pathways. nih.govresearchgate.net Specifically, NFD treatment led to a reduction in the phosphorylation of key proteins involved in cell motility and invasion, such as focal adhesion kinase (FAK), p130(Cas), and paxillin. researchgate.net Furthermore, NFD was found to inhibit the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell survival and proliferation. researchgate.net

In addition to the Src pathway, NFD has also been demonstrated to disrupt the Janus kinase 2 (JAK2) signaling pathway in MDA-MB-231 cells. nih.gov NFD suppressed the phosphorylation of JAK2, which in turn inhibited the activation of its downstream targets, including STAT3, Src, and PI3K/Akt. nih.gov The inhibition of the JAK2 pathway by NFD was shown to induce apoptosis, as evidenced by the accumulation of the sub-G1 population, loss of mitochondrial membrane potential, and activation of caspases. nih.gov

Molecular docking studies have also been employed to predict the binding modes and potential molecular targets of naphthofuran derivatives. For instance, docking studies on aminobenzylnaphthols, which share the naphthol core, have suggested that their anticancer activity could be attributed to the inhibition of proteins like ADORA1, CDK2, and TRIM24. nih.gov Similarly, molecular docking of other naphtho[2,1-b]furan derivatives has been performed to explore their potential as antibacterial agents, indicating their ability to bind to specific microbial enzymes. researchgate.netresearchgate.net While specific molecular docking data for this compound in cancer-related targets is yet to be extensively reported, these studies on related compounds provide a framework for future investigations into its mechanism of action.

Structure Activity Relationship Sar Studies for 2 Naphtho 2,1 B Furanylacetamide Analogues

Systematic Analysis of Substituent Effects on In Vitro Biological Interaction Profiles

Systematic modifications of the naphtho[2,1-b]furan (B1199300) scaffold have demonstrated that the nature and position of substituents significantly influence the biological activity of the resulting analogues.

For instance, the introduction of a nitro group has been shown to enhance the biological activities of some naphtho[2,1-b]furan derivatives. ontosight.aiontosight.ai Specifically, 7-methoxy-2-nitronaphtho[2,1-b]furan has been identified as a potent mutagen in mammalian cells, highlighting the significant impact of the nitro substituent. researchgate.net In a series of N-substituted naphtho[2,1-b]furan carboxamides, the presence of electron-withdrawing groups on the naphthofuran ring was found to correlate with stronger antibacterial activity. researchgate.net Compounds bearing nitro and chloro substituents, in particular, exhibited the best antibacterial profiles. researchgate.net

The synthesis of various 2-substituted naphtho[2,1-b]furan derivatives has allowed for the exploration of a range of functionalities at this position. Starting from 2-acetylnaphtho[2,1-b]furan, a variety of derivatives have been prepared, including those with pyrazole (B372694) and thiazole (B1198619) moieties. medcraveonline.commdpi.comnih.gov These modifications at the 2-position are pivotal in determining the pharmacological profile of the compounds. For example, the reaction of 2-acetylnaphtho[2,1-b]furan with malononitrile (B47326) leads to a dicyano-vinyl derivative, which can be further cyclized to introduce new heterocyclic rings. medcraveonline.com

The following table summarizes the effect of different substituents on the biological activity of naphtho[2,1-b]furan analogues:

Compound/Derivative Substituent(s) Observed Biological Activity Reference
7-methoxy-2-nitronaphtho[2,1-b]furan7-methoxy, 2-nitroPotent mutagenic activity researchgate.net
N-hydroxy-5-nitronaphtho[2,1-b]furan-2-carboxamide5-nitro, 2-carboxamideAntibacterial activity researchgate.net
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate1-acetylamino, 5-nitro, 2-carboxylateAntibacterial activity researchgate.netresearchgate.net
2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan2-(5-amino-4-cyano-3-thienyl)Antimicrobial activity medcraveonline.com
2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylenehydrazonothiazolidin-4-one2-pyrazolyl-thiazolidinoneHigh antibacterial activity mdpi.com

Impact of Positional Isomerism and Stereoisomerism on Biological Activity

While extensive studies on the positional and stereoisomerism of 2-Naphtho[2,1-b]furanylacetamide are not widely available, research on the broader class of naphthofuran derivatives provides insights into the importance of isomeric forms.

Positional isomerism, specifically the location of substituents on the naphthofuran ring system, plays a critical role in determining biological activity. For example, the position of a nitro group can drastically alter the compound's properties. ontosight.aiontosight.ai Similarly, the substitution pattern on phenyl rings attached to the naphthofuran core in various derivatives has been shown to be a key determinant of activity. ijprajournal.com

In the context of stereoisomerism, the spatial arrangement of atoms can be crucial for receptor binding and biological function. While specific examples for this compound are scarce, the general principles of medicinal chemistry suggest that different stereoisomers would likely exhibit varying potencies and selectivities.

Integration of Computational SAR Modeling and Pharmacophore Generation

Computational methods are increasingly being employed to understand the SAR of naphthofuran derivatives and to guide the design of new analogues. Molecular docking studies have been used to investigate the binding modes of these compounds with their biological targets. nih.gov

For instance, molecular docking has been utilized to study the interaction of naphtho[2,1-b]furan derivatives with bacterial enzymes, providing a rationale for their observed antibacterial activity. researchgate.netresearchgate.net These computational models help in identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic moieties, that are essential for biological activity.

The generation of pharmacophore models based on a series of active naphtho[2,1-b]furan analogues can serve as a valuable tool for virtual screening of compound libraries to identify new potential hits. This approach allows for the efficient exploration of chemical space and the prioritization of compounds for synthesis and biological testing.

Development of Comprehensive Structure-Interaction Relationships

The development of comprehensive structure-interaction relationships for this compound analogues requires the integration of data from various sources, including in vitro biological assays, computational modeling, and structural biology.

The available research indicates that the naphtho[2,1-b]furan scaffold is a versatile platform for the development of biologically active compounds. ijprajournal.comijabbr.com The acetamide (B32628) functionality at the 2-position provides a handle for further chemical modifications, allowing for the fine-tuning of the compound's properties.

Key aspects of the structure-interaction relationship for this class of compounds include:

The nature of the substituent at the 2-position is a major determinant of biological activity.

Electron-withdrawing groups on the naphthofuran ring system tend to enhance antimicrobial activity.

The presence of heterocyclic rings attached to the naphthofuran core can lead to potent biological effects. mdpi.comnih.gov

Future research in this area should focus on the systematic exploration of the chemical space around the this compound scaffold, coupled with detailed biological and computational studies, to build a more complete understanding of the structure-activity relationships governing the therapeutic potential of these compounds.

Future Research Directions and Potential Research Applications of 2 Naphtho 2,1 B Furanylacetamide

Development as a Chemical Probe for Specific Biological Pathways

The naphtho[2,1-b]furan (B1199300) scaffold is a recurring motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities including antibacterial, antifungal, and antitumor effects. acs.org This inherent bioactivity suggests that 2-Naphtho[2,1-b]furanylacetamide could be developed into a valuable chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the structural features of this compound make it a prime candidate for such a role.

The acetamide (B32628) group can be systematically modified to fine-tune the molecule's binding affinity and selectivity for specific protein targets. For instance, by introducing different substituents on the acetamide nitrogen, researchers can explore interactions with various biological macromolecules. This approach has been successfully used in the development of other heterocyclic compounds as targeted therapeutic agents.

Recent studies on other naphthofuran derivatives have shown their potential as potent activators of Sirtuin 1 (SIRT1), a protein deacetylase involved in various cellular processes, including apoptosis and inflammation. nih.govnih.gov A research program focused on this compound could therefore aim to develop it as a selective probe for studying SIRT1-mediated pathways, which are implicated in age-related diseases and metabolic disorders. The systematic synthesis and screening of a library of this compound analogs would be a critical first step in this direction.

Utilization as a Privileged Synthetic Scaffold for Novel Chemical Entities

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. acs.orgresearchgate.net The naphtho[2,1-b]furan nucleus, with its rigid, planar structure and diverse substitution patterns, can be considered a privileged scaffold. The presence of the furan (B31954) oxygen atom and the extended aromatic system provides multiple points for interaction with biological receptors through hydrogen bonding, pi-stacking, and hydrophobic interactions.

This compound can serve as a versatile starting point for the synthesis of new chemical entities with diverse biological profiles. The acetamide functional group is a key handle for chemical modification, allowing for the introduction of a wide range of substituents and pharmacophores. For example, the terminal amide could be hydrolyzed to the corresponding amine, which could then be acylated, alkylated, or used in reductive amination reactions to generate a library of new compounds.

Furthermore, the naphthofuran ring system itself can be functionalized at various positions, leading to a vast chemical space for exploration. The combination of a privileged core with the synthetic tractability of the acetamide side chain makes this compound an ideal platform for the discovery of novel drug candidates targeting a range of diseases.

Potential Applications in Advanced Functional Materials Science Research

The field of materials science is constantly seeking new organic molecules with unique electronic and photophysical properties. The extended π-conjugated system of the naphtho[2,1-b]furan core in this compound suggests its potential for applications in organic electronics. Furan-containing oligomers and polymers have already demonstrated promise as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The investigation of this compound and its derivatives could lead to the development of new materials with tailored properties. For example, the introduction of electron-withdrawing or electron-donating groups onto the naphthofuran ring could modulate the HOMO and LUMO energy levels, thereby tuning the material's charge transport characteristics and optical absorption/emission spectra. The acetamide group could also be used to influence the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices.

Moreover, the fluorescent properties of some naphthofuran derivatives suggest that this compound could be explored for applications in sensing and imaging. researchgate.net The development of novel dyes and pigments based on this scaffold is another avenue of research, as the color and photostability of organic molecules are highly dependent on their chemical structure. researchgate.netresearchgate.net

Advancements in Naphthofuran Synthetic Methodologies Triggered by this compound Studies

The pursuit of novel compounds like this compound and its analogs will inevitably drive innovation in synthetic organic chemistry. While several methods for the synthesis of naphthofurans exist, the demand for efficient and versatile routes to highly functionalized derivatives remains. researchgate.netrsc.org

Recent advancements include visible-light-promoted oxidative annulation of naphthols and alkynes, and scandium-catalyzed [4+1] cycloaddition reactions to construct the naphthofuran core. acs.orgnih.govacs.orgrsc.org The synthesis of this compound would likely involve the initial construction of a 2-substituted naphtho[2,1-b]furan, followed by the elaboration of the acetamide side chain.

The challenges associated with the regioselective functionalization of the naphthofuran ring and the introduction of the acetamide moiety at the 2-position will necessitate the development of new and refined synthetic protocols. Mechanistic studies of these new reactions will provide deeper insights into the reactivity of the naphthofuran system, leading to a broader understanding of its chemical behavior. Ultimately, the synthetic efforts towards this compound and its derivatives will contribute to the expansion of the synthetic chemist's toolkit for the construction of complex heterocyclic molecules.

Q & A

Q. What are the standard synthetic routes for preparing 2-naphtho[2,1-b]furanylacetamide derivatives, and how do their yields compare?

Methodological Answer: Two primary methods are documented:

  • One-pot three-component synthesis : Combines Meldrum's acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et₃N). This approach avoids chromatography, achieves yields >85%, and is scalable due to its simplicity .
  • Stepwise functionalization : Starts with ethyl naphtho[2,1-b]furan-2-carboxylate, converted to carbohydrazide via hydrazine hydrate. Subsequent reactions with aldehydes (e.g., 2-chloro-3-formylquinolines) form Schiff bases, which are cyclized with chloroacetyl chloride to yield azetidinone derivatives. Yields for intermediates range from 70–90% .

Key Consideration: The one-pot method is preferred for rapid access to the core scaffold, while stepwise synthesis allows precise functional group tuning.

Q. What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • Elemental analysis : Validates purity and stoichiometry.
  • Spectral studies :
  • ¹H/¹³C NMR : Confirms regiochemistry of substituents (e.g., distinguishing aryl vs. alkyl groups on the furan ring) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
    • Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns, critical for verifying novel derivatives .

Q. What safety protocols are recommended for handling this compound intermediates?

Methodological Answer:

  • General precautions : Use fume hoods, gloves, and eye protection. Avoid inhalation or skin contact, as intermediates like 2-chloro-3-formylquinolines may irritate mucous membranes .
  • First aid :
  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin/eye contact : Rinse with water for ≥15 minutes .
    • Waste disposal : Neutralize reactive intermediates (e.g., chloroacetyl chloride) with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. For example:

  • Schiff base tautomerism : Use variable-temperature NMR to observe dynamic equilibria between enol-imine and keto-amine forms .
  • Solvent-induced shifts : Compare ¹H NMR spectra in DMSO-d₆ vs. CDCl₃; polar solvents stabilize intramolecular hydrogen bonds, altering chemical shifts .
  • X-ray crystallography : Resolves ambiguous regiochemistry, as seen in azetidinone derivatives .

Q. How can reaction yields be optimized for hygroscopic intermediates like naphtho[2,1-b]furan-2-carbohydrazide?

Methodological Answer:

  • Moisture control : Perform reactions under nitrogen atmosphere and use anhydrous solvents (e.g., toluene distilled over sodium).
  • Workup modifications : Precipitate intermediates by adding ice-cold water instead of column chromatography, reducing losses .
  • Stabilization : Store intermediates with molecular sieves (3Å) to prevent hydrolysis .

Q. What strategies improve the biological activity of this compound derivatives against drug-resistant pathogens?

Methodological Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) at the quinoline moiety to enhance membrane permeability .
  • Synergistic assays : Combine derivatives with sub-inhibitory concentrations of standard antibiotics (e.g., ciprofloxacin) to assess potentiation effects.
  • Resistance profiling : Use agar diffusion assays against methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida albicans to identify lead compounds .

Q. How do crystallographic packing motifs influence the electronic properties of naphtho[2,1-b]furan-based semiconductors?

Methodological Answer:

  • π-Stacking analysis : Single-crystal X-ray diffraction reveals that oxygen atoms in the furan ring enable dense packing, increasing intermolecular π-orbital overlap and hole mobility (up to 3.6 cm² V⁻¹ s⁻¹) .
  • DFT calculations : Correlate HOMO-LUMO gaps with charge transport efficiency. For example, dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives exhibit narrow bandgaps (~2.1 eV), ideal for organic field-effect transistors (OFETs) .

Data Contradiction Analysis

Q. Why do some synthetic routes report lower yields despite identical starting materials?

Methodological Answer: Discrepancies often stem from:

  • Catalyst purity : Triethylamine in must be freshly distilled to avoid amine oxidation, which inhibits cyclization .
  • Reaction kinetics : Prolonged stirring (>2 hours) during propargyl bromide coupling () leads to side reactions (e.g., alkyne oligomerization), reducing yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.